molecular formula C10H14ClN B2432388 4-Cyclobutylaniline hydrochloride CAS No. 2355385-23-6

4-Cyclobutylaniline hydrochloride

Cat. No.: B2432388
CAS No.: 2355385-23-6
M. Wt: 183.68
InChI Key: YCJKWAUBUWCSFW-UHFFFAOYSA-N
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Description

4-Cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylaniline hydrochloride typically involves the following steps:

    Cyclobutylation of Aniline: Aniline undergoes a Friedel-Crafts alkylation reaction with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-cyclobutylaniline.

    Formation of Hydrochloride Salt: The resulting 4-cyclobutylaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

4-Cyclobutylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclobutyl-substituted aniline derivatives.

    Substitution: It can undergo electrophilic substitution reactions, where the aniline ring can be further functionalized with different substituents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base, 4-cyclobutylaniline.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-cyclobutylaniline .

Scientific Research Applications

4-Cyclobutylaniline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

4-Cyclobutylaniline hydrochloride can be compared with other similar compounds such as:

    4-Cyclohexylaniline hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    4-Cyclopentylaniline hydrochloride: Similar structure but with a cyclopentyl group.

    4-Methylcyclobutylaniline hydrochloride: Similar structure but with a methyl group on the cyclobutyl ring.

The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

4-cyclobutylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJKWAUBUWCSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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